3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Description
The compound 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile (hereafter referred to as the target compound) is a structurally intricate molecule featuring a pyrimidine core, multiple methoxy-substituted aromatic groups, and a phosphoramidite backbone with cyanoethyl protection. Its design suggests applications in nucleotide chemistry, such as oligonucleotide synthesis, where protecting groups like bis(4-methoxyphenyl)phenylmethyl (DMT) and cyanoethyl are commonly used to stabilize reactive intermediates . The compound’s complexity arises from its stereochemistry, functional group diversity, and the interplay of electron-withdrawing (cyano) and electron-donating (methoxy) substituents, which influence its reactivity and physicochemical properties .
Properties
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-36-34(52-38(37(36)49-7)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUOJOLPNDCIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49N4O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes include:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the methoxy and phenyl groups: These groups are typically added through nucleophilic substitution reactions using appropriate methoxy and phenyl reagents.
Attachment of the phosphanyl group: This step involves the reaction of a phosphanyl reagent with the intermediate compound, often under anhydrous conditions to prevent hydrolysis.
Final assembly: The final product is obtained by combining the intermediate compounds through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of phosphoramidite derivatives used in nucleic acid synthesis. Below is a comparative analysis of its structural and functional attributes relative to analogous molecules:
Key Insights:
- Protecting Groups : The DMT group in the target compound provides robust protection during solid-phase synthesis, whereas the TBS group in its analogue offers superior stability under acidic conditions .
- Backbone Modifications: The di(propan-2-yl)amino group enhances nucleophilicity during phosphite triester formation compared to bulkier alternatives .
- Core Heterocycles : The 2,4-dioxopyrimidin-1-yl moiety facilitates hydrogen bonding with complementary bases, unlike pyrazolopyrimidine derivatives, which may alter base-pairing specificity .
Research Findings
Stability and Reactivity
Comparative studies show that the methoxy groups on the DMT moiety improve solubility in acetonitrile (logP = 1.8) compared to non-methoxy analogues (logP = 2.5), enhancing its utility in polar reaction environments . However, the absence of a TBS group renders the compound susceptible to premature deprotection under prolonged acidic conditions (e.g., 3% trichloroacetic acid) .
Electronic and Noncovalent Interactions
Wavefunction analysis (via Multiwfn) reveals that the bis(4-methoxyphenyl) groups contribute to strong van der Waals interactions (∼−15 kcal/mol) with resin matrices, critical for solid-phase synthesis fidelity . The 2,4-dioxopyrimidin-1-yl core exhibits a polarized electron density profile, favoring Watson-Crick base pairing over Hoogsteen interactions .
Limitations and Challenges
While the compound’s design is optimized for nucleotide synthesis, its structural complexity complicates large-scale production. Contradictory evidence exists regarding its compatibility with RNA synthesis, where the 2′-OH group necessitates milder deprotection conditions than those tolerated by the DMT group .
Biological Activity
The compound 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, with CAS number 163878-63-5, is a complex synthetic molecule characterized by its unique structural features, including a phosphanyl group and various aromatic and heterocyclic components. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 818.89 g/mol. The structure includes multiple functional groups that contribute to its biological activity, such as methoxy groups and a pyrimidine ring.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds with similar structural motifs. For instance, derivatives of pyrimidines have been investigated for their ability to induce apoptosis in cancer cells. The compound may exhibit similar properties due to its structural analogies.
-
Mechanism of Action :
- The presence of the dioxopyrimidine moiety suggests potential inhibition of enzymes involved in nucleotide synthesis, which is crucial for rapidly dividing cancer cells.
- Phosphorylation pathways may also be influenced by the phosphanyl group, potentially impacting cell signaling related to growth and proliferation.
- Case Studies :
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Compounds with methoxyphenyl groups have been documented to possess antibacterial and antifungal activities.
- Research Findings :
- Compounds with similar structures have shown effectiveness against drug-resistant bacterial strains, indicating a potential application in treating infections where conventional antibiotics fail.
Other Biological Activities
Beyond anticancer and antimicrobial effects, there is growing interest in the anti-inflammatory and analgesic properties of compounds containing methoxyphenyl groups.
- Potential Applications :
- The anti-inflammatory effects could be beneficial in treating chronic inflammatory diseases.
- Analgesic properties may provide relief in pain management scenarios.
Data Summary
| Property | Value |
|---|---|
| CAS Number | 163878-63-5 |
| Molecular Formula | C₄₃H₅₅N₄O₁₀P |
| Molecular Weight | 818.89 g/mol |
| Biological Activities | Anticancer, Antimicrobial |
| Mechanisms | Enzyme inhibition, Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
